6-Chloro-N-(pyridin-2-yl)pyrimidin-4-amine
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Overview
Description
6-Chloro-N-(pyridin-2-yl)pyrimidin-4-amine is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-(pyridin-2-yl)pyrimidin-4-amine typically involves the reaction of 2-aminopyridine with a suitable chlorinated pyrimidine derivative. One common method involves the use of 2-chloropyrimidine-4-amine as a starting material. The reaction is carried out in the presence of a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N-(pyridin-2-yl)pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield a corresponding aminopyrimidine derivative .
Scientific Research Applications
6-Chloro-N-(pyridin-2-yl)pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals, particularly as a scaffold for designing kinase inhibitors and other enzyme inhibitors.
Agricultural Chemistry: The compound has shown potential as a fungicide and insecticide due to its ability to inhibit specific biological pathways in pests.
Biological Research: It is used in studies involving cell signaling pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 6-Chloro-N-(pyridin-2-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt various cellular processes, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(pyridin-2-yl)pyrimidin-4-amine: Similar structure but lacks the chlorine atom at the 6-position.
6-Methyl-N-(pyridin-2-yl)pyrimidin-4-amine: Similar structure but has a methyl group instead of a chlorine atom at the 6-position.
Uniqueness
6-Chloro-N-(pyridin-2-yl)pyrimidin-4-amine is unique due to the presence of the chlorine atom at the 6-position, which can influence its reactivity and biological activity. This structural feature can enhance its ability to interact with specific molecular targets, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C9H7ClN4 |
---|---|
Molecular Weight |
206.63 g/mol |
IUPAC Name |
6-chloro-N-pyridin-2-ylpyrimidin-4-amine |
InChI |
InChI=1S/C9H7ClN4/c10-7-5-9(13-6-12-7)14-8-3-1-2-4-11-8/h1-6H,(H,11,12,13,14) |
InChI Key |
PIBUCVXIFXFEBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NC2=CC(=NC=N2)Cl |
Origin of Product |
United States |
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